molecular formula C15H32O8 B15463124 2,5,8,11,13,16,19,22-Octaoxatricosane CAS No. 59275-90-0

2,5,8,11,13,16,19,22-Octaoxatricosane

Cat. No.: B15463124
CAS No.: 59275-90-0
M. Wt: 340.41 g/mol
InChI Key: ODXVOGZIRAOQRU-UHFFFAOYSA-N
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Description

2,5,8,11,13,16,19,22-Octaoxatricosane is a synthetic organic compound with the molecular formula C15H32O8 and is categorized as an oligoether or crown ether derivative . This class of compounds is of significant research interest due to their ability to selectively bind certain cations, acting as phase-transfer catalysts in synthetic organic chemistry to facilitate reactions between reagents in immiscible solvents. Researchers utilize this polyether in the development of specialized polymers and as a precursor for more complex molecular structures. Its structure, featuring multiple oxygen atoms in an ether linkage, suggests potential application as a solvent or a plasticizer in experimental polymer formulations, similar to related compounds like 5,8,11,13,16,19-Hexaoxatricosane which is known commercially as Cryoflex or Bis(butoxyethoxyethyl)formal . This product is intended for research and development purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Properties

CAS No.

59275-90-0

Molecular Formula

C15H32O8

Molecular Weight

340.41 g/mol

IUPAC Name

1-methoxy-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C15H32O8/c1-16-3-5-18-7-9-20-11-13-22-15-23-14-12-21-10-8-19-6-4-17-2/h3-15H2,1-2H3

InChI Key

ODXVOGZIRAOQRU-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCOCCOCCOCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The primary structural distinction between 2,5,8,11,13,16,19,22-Octaoxatricosane and its analogs lies in the number and placement of ether oxygen atoms. For example:

Property 5,8,11,13,16,19-Hexaoxatricosane This compound (Inferred)
Molecular Formula C₁₇H₃₆O₆ Likely C₂₃H₄₈₋₂ₙO₈ (n = oxygen count)
Molecular Weight (g/mol) 336.5 ~424–440 (estimated)
Oxygen Atoms 6 8
Hydrogen Bond Acceptors 6 8
Rotatable Bonds 20 Likely higher due to increased chain flexibility

However, this may also increase hygroscopicity and reduce thermal stability due to weaker intermolecular van der Waals forces .

Physical and Chemical Properties

Available data for Hexaoxatricosane reveal critical benchmarks for comparison:

Property 5,8,11,13,16,19-Hexaoxatricosane This compound (Inferred)
Boiling Point (°C) 147.7 (reported) / 392.3 (conflicting) Likely higher than Hexaoxatricosane
Melting Point (°C) -25.3 to 392.93 (conflicting estimates) Uncertain; depends on crystallinity
Density (g/cm³) 1.0497 (estimated) Slightly higher due to increased polarity
Flash Point (°C) 138 Potentially lower flammability

Notable Discrepancy: Hexaoxatricosane’s boiling point is inconsistently reported as 147.7°C and 392.3°C . This conflict may arise from measurement conditions (e.g., reduced pressure) or structural variants (e.g., branching). For Octaoxatricosane, the higher oxygen content likely elevates boiling points due to stronger intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,5,8,11,13,16,19,22-Octaoxatricosane, and how can purity be optimized?

  • Methodological Answer : Polyethers like this compound are typically synthesized via stepwise Williamson ether synthesis or ring-opening polymerization of epoxides. Key challenges include regioselectivity and minimizing cyclic by-products. To optimize purity, employ gradient elution in preparative HPLC with polar stationary phases (e.g., silica gel modified with diol groups) and monitor intermediates via 13C^{13}\text{C} NMR to confirm linear chain growth . Post-synthesis, membrane-based separation (e.g., nanofiltration) can isolate target molecules from oligomeric impurities .

Q. Which spectroscopic techniques are critical for characterizing this polyether, and how should data be interpreted?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify ether linkage patterns and confirm backbone structure. For example, deshielded methylene protons adjacent to oxygen atoms appear at 3.4–3.6 ppm. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR confirms C-O-C stretches (~1100 cm1^{-1}). Cross-reference computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities in overlapping peaks .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., 2k^k factorial) to test pH (3–9) and temperature (25–60°C). Monitor degradation via HPLC-UV and quantify hydrolytic cleavage products. Statistical tools like ANOVA identify significant factors, while Arrhenius modeling predicts shelf life .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound in solution?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to study backbone flexibility and solvation effects. Pair with quantum mechanical calculations (DFT) to analyze electronic properties of ether linkages. Validate against experimental NMR NOE correlations to confirm predicted conformers .

Q. How can contradictions in reactivity data (e.g., unexpected by-products during functionalization) be systematically resolved?

  • Methodological Answer : Apply reaction path search algorithms (e.g., GRRM) to map potential energy surfaces and identify hidden intermediates. Couple with in situ IR or Raman spectroscopy to detect transient species. For example, unexpected epoxide formation during oxidation could arise from steric hindrance at specific ether sites, requiring regioselective protection strategies .

Q. What experimental designs are optimal for optimizing catalytic etherification to improve yield and reduce side reactions?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design to optimize catalyst loading, temperature, and solvent polarity. Analyze via GC-MS to quantify by-products. For homogenous catalysis (e.g., Pd-based systems), kinetic Monte Carlo simulations can predict rate-limiting steps and guide catalyst redesign .

Q. How can researchers investigate the compound’s role in supramolecular assemblies (e.g., host-guest complexes), and what analytical tools are essential?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding constants with macrocyclic hosts (e.g., crown ethers). Pair with X-ray crystallography or cryo-EM to resolve structural details. For dynamic systems, 19F^{19}\text{F} NMR using fluorinated analogs enhances sensitivity to conformational changes .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing multivariate data from synthesis optimization studies?

  • Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., reaction time, yield, purity). For non-linear relationships, use partial least squares regression (PLSR) to correlate process variables with outcomes. Open-source tools like R or Python’s SciKit-Learn enable reproducible workflows .

Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?

  • Methodological Answer : Adhere to IUPAC guidelines for reporting reaction conditions (e.g., solvent batch, stirring rate). Provide raw NMR/FID files and chromatograms in supplementary data. Use electronic lab notebooks (ELNs) with version control to track incremental modifications .

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